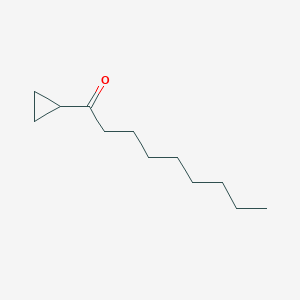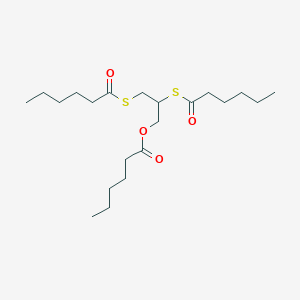![molecular formula C17H22ClNO B14609884 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride CAS No. 60375-44-2](/img/structure/B14609884.png)
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride is a complex organic compound with the molecular formula C17H21NO. It is known for its unique tricyclic structure, which includes a phenyl group and an azatricyclo framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one
- 6-Oxa-1-aza tricyclo dodecan-5-ones
Uniqueness
4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride is unique due to its specific tricyclic structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
60375-44-2 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c19-17-11-14-13-6-8-18(9-7-13)16(14)10-15(17)12-4-2-1-3-5-12;/h1-5,13-16H,6-11H2;1H |
InChI Key |
FCRMRZRBCAEBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3C2CC(C(=O)C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)







![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


